Lipophilicity (XLogP3) Differentiation
1-Methyl-3-[3-(methylsulfanyl)propyl]urea exhibits an XLogP3 value of 0.4, representing a 0.9 log unit increase in lipophilicity compared to N,N'-dimethylurea (XLogP3 = -0.5) [1][2]. Relative to the hydroxylated analog 1-(3-hydroxypropyl)-3-(3-methylsulfanylpropyl)urea (XLogP3 = 0.0), the target compound is 0.4 log units more lipophilic [3]. This intermediate lipophilicity profile may influence membrane permeability and distribution behavior in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | N,N'-Dimethylurea: -0.5; 1-(3-Hydroxypropyl)-3-(3-methylsulfanylpropyl)urea: 0.0 |
| Quantified Difference | +0.9 vs. N,N'-dimethylurea; +0.4 vs. hydroxypropyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
The distinct lipophilicity value guides selection for applications requiring a specific logP window, such as membrane permeability optimization or chromatographic method development.
- [1] PubChem. 1-Methyl-3-(3-(methylsulfanyl)propyl)urea. PubChem CID 115640894. National Center for Biotechnology Information. View Source
- [2] PubChem. N,N'-Dimethylurea. PubChem CID 7293. National Center for Biotechnology Information. View Source
- [3] PubChem. 1-(3-Hydroxypropyl)-3-(3-methylsulfanylpropyl)urea. PubChem CID 111435220. National Center for Biotechnology Information. View Source
